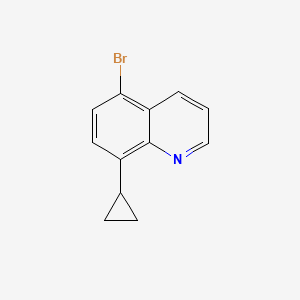

5-Bromo-8-cyclopropylquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10BrN |

|---|---|

Molecular Weight |

248.12 g/mol |

IUPAC Name |

5-bromo-8-cyclopropylquinoline |

InChI |

InChI=1S/C12H10BrN/c13-11-6-5-9(8-3-4-8)12-10(11)2-1-7-14-12/h1-2,5-8H,3-4H2 |

InChI Key |

RTTCJDDYIFJZKR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C3C(=C(C=C2)Br)C=CC=N3 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of 5-Bromo-8-cyclopropylquinoline, enabling the detailed mapping of its carbon-hydrogen framework.

While specific experimental data for this compound is not publicly available in the searched literature, a hypothetical analysis based on established principles of NMR spectroscopy allows for the prediction of its ¹H and ¹³C NMR spectra. The quinoline (B57606) ring protons would exhibit characteristic chemical shifts in the aromatic region, with their exact positions influenced by the electronic effects of the bromine and cyclopropyl (B3062369) substituents. The cyclopropyl protons would appear in the upfield region, showing distinct multiplets due to their unique chemical environment. Similarly, the ¹³C NMR spectrum would display signals corresponding to the quinoline and cyclopropyl carbons, with the carbon attached to the bromine atom showing a characteristic shift.

Hypothetical ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 8.8 - 9.0 | dd |

| H-3 | 7.4 - 7.6 | dd |

| H-4 | 8.3 - 8.5 | dd |

| H-6 | 7.7 - 7.9 | d |

| H-7 | 7.2 - 7.4 | d |

| Cyclopropyl-CH | 2.0 - 2.2 | m |

| Cyclopropyl-CH₂ | 0.8 - 1.2 | m |

Hypothetical ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 152 |

| C-3 | 121 - 123 |

| C-4 | 135 - 137 |

| C-4a | 128 - 130 |

| C-5 | 115 - 117 |

| C-6 | 130 - 132 |

| C-7 | 127 - 129 |

| C-8 | 145 - 147 |

| C-8a | 148 - 150 |

| Cyclopropyl-CH | 15 - 17 |

| Cyclopropyl-CH₂ | 8 - 10 |

To move from predicted shifts to a confirmed structure, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be observed between H-2, H-3, and H-4 on the pyridine (B92270) ring, and between H-6 and H-7 on the benzene (B151609) ring, confirming their adjacent relationships.

HSQC (Heteronuclear Single Quantum Coherence): This technique would directly correlate each proton to its attached carbon, allowing for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in piecing together the entire molecular puzzle, for example, by showing correlations from the cyclopropyl protons to carbons C-7, C-8, and C-8a of the quinoline core, and from the quinoline protons to the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be key in determining the preferred orientation of the cyclopropyl group relative to the quinoline ring.

The rotational freedom of the cyclopropyl group with respect to the quinoline ring could be investigated using variable-temperature NMR studies. Changes in the NMR spectra at different temperatures could indicate the presence of different conformers and allow for the determination of the energy barriers to rotation. NOESY experiments would further elucidate the dominant conformation in solution by identifying through-space interactions between the cyclopropyl protons and the protons on the quinoline ring, particularly H-7.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. For this compound, HRMS analysis would be expected to yield a molecular ion peak corresponding to the exact mass of the C₁₂H₁₀BrN isotope. nih.gov The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). This precise mass measurement would provide unequivocal confirmation of the elemental composition.

X-ray Crystallography for Definitive Determination of Absolute and Relative Stereochemistry

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. It would unambiguously confirm the connectivity of the atoms and the planarity of the quinoline system. Furthermore, it would reveal the exact conformation of the cyclopropyl group relative to the quinoline ring, providing a static picture that complements the dynamic information obtained from NMR studies in solution.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of this compound.

IR Spectroscopy: The IR spectrum would display characteristic absorption bands for the various functional groups present. Key expected vibrations include C-H stretching from the aromatic and cyclopropyl groups, C=C and C=N stretching vibrations characteristic of the quinoline ring system, and the C-Br stretching frequency in the lower wavenumber region.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would reveal the electronic transitions within the molecule. The conjugated quinoline system is expected to exhibit strong absorptions in the UV region, likely with multiple bands corresponding to π → π* transitions. The position and intensity of these absorption maxima provide insights into the extent of conjugation and the electronic nature of the chromophore.

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, GC, UPLC, TLC)

The purification and analysis of synthetic intermediates like this compound rely heavily on various chromatographic methods. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of method depends on the compound's volatility, polarity, and the scale of the separation.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique frequently used to monitor the progress of chemical reactions during the synthesis of quinoline derivatives. mdpi.comacgpubs.org By spotting the reaction mixture on a TLC plate coated with a stationary phase (commonly silica (B1680970) gel), chemists can visualize the consumption of starting materials and the formation of products. mdpi.com The separation occurs as a solvent system (mobile phase) moves up the plate via capillary action, carrying the compounds at different rates based on their polarity and affinity for the stationary phase.

In the context of quinoline synthesis, TLC is crucial for determining the reaction's endpoint. rac.ac.in Once the reaction is complete, the crude product is often subjected to purification. mdpi.comrac.ac.in Visualization of the separated spots on the TLC plate can be achieved under UV light (typically at 254 nm) or by using chemical staining agents. mdpi.com

Table 1: Typical TLC Parameters for Monitoring Quinoline Synthesis

| Parameter | Description | Common Application |

|---|---|---|

| Stationary Phase | A thin layer of adsorbent material coated on a plate (e.g., glass, aluminum). | Silica gel 60 F254 is very common for quinoline derivatives. mdpi.com |

| Mobile Phase | A solvent or a mixture of solvents that flows through the stationary phase. | Mixtures of ethyl acetate (B1210297) and hexane (B92381) are frequently used to elute quinoline compounds. acgpubs.org For more polar derivatives, methanol may be added to the mobile phase, such as a 95:5 mixture of Dichloromethane (B109758) (DCM) and Methanol (MeOH). mdpi.com |

| Visualization | Method used to see the separated compound spots. | Ultraviolet (UV) light at 254 nm is standard for aromatic compounds like quinolines. mdpi.com |

| Application | Primary use in the laboratory setting. | Monitoring reaction progress and providing a quick assessment of product purity. rac.ac.innih.gov |

Column Chromatography

For the purification of quinoline compounds on a larger scale than TLC allows, column chromatography is the standard method. rac.ac.innih.gov This technique works on the same principles as TLC but uses a glass column packed with a stationary phase, typically silica gel. mdpi.comrac.ac.in The crude product is loaded onto the top of the column, and a solvent (eluent) is passed through, carrying the components of the mixture down the column at different rates.

Fractions are collected as the solvent exits the column, and those containing the pure desired compound (as determined by TLC analysis of the fractions) are combined. The solvent is then evaporated to yield the purified product. For instance, in the synthesis of related quinoline derivatives, crude products are often purified via flash column chromatography using a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexane to isolate the desired product with high purity. mdpi.comacgpubs.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its more advanced version, UPLC, are powerful analytical techniques used for the final purity assessment of chemical compounds. These methods offer high resolution and sensitivity. While specific HPLC/UPLC methods for this compound are not detailed in the available literature, methods developed for structurally similar compounds, such as 5-chloro-8-hydroxyquinoline, have demonstrated the capability of achieving purity levels of 99% or higher. google.com These techniques are crucial for quality control, providing quantitative data on the purity of the final product and detecting any potential isomers or impurities.

Gas Chromatography (GC)

Gas Chromatography is another important analytical technique, but it is suitable only for compounds that are volatile and thermally stable. Given the heterocyclic aromatic structure of this compound, it is likely to have a sufficiently high boiling point that may require high temperatures for GC analysis, which could potentially lead to degradation if not optimized. Therefore, HPLC is often the preferred method for the purity analysis of such non-volatile organic compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of 5-Bromo-8-cyclopropylquinoline at the atomic and molecular level. These methods model the behavior of electrons and nuclei to predict a range of chemical and physical characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) is a robust method for investigating the ground state properties of quinoline (B57606) derivatives. mdpi.com By using functionals like B3LYP with basis sets such as 6-311++G(d,p), the optimized molecular geometry, vibrational frequencies, and electronic properties can be accurately calculated. arabjchem.org For quinoline derivatives, DFT calculations are employed to determine global and local quantum-molecular descriptors that are crucial for understanding their stability and reactivity. arabjchem.orgrsc.org The calculated ground state and excited state dipole moments can also offer insights into the charge transfer characteristics of the molecule upon excitation. researchgate.net

Recent studies on various quinoline derivatives have demonstrated the utility of DFT in optimizing molecular geometries and analyzing frontier molecular orbitals to determine chemical stability. rsc.orgnih.gov For instance, in a series of tunable quinoline derivatives, DFT calculations successfully optimized the molecular geometries to their local minima. rsc.org Similarly, for other heterocyclic systems, DFT has been used to establish ground state energy and thermodynamic features, which show good agreement with experimental data. mdpi.com

Exploration of Ab Initio and Semi-Empirical Methodologies

In addition to DFT, ab initio and semi-empirical methods are valuable tools for the theoretical investigation of quinoline derivatives. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for studying isomeric structures, energies, and properties of related substituted cyclic compounds. researchgate.net For instance, the geometries of the ground state (S0) and the first excited state (S1) of substituted 8-hydroxyquinoline (B1678124) complexes have been optimized using DFT and the ab initio Configuration Interaction Singles (CIS) method, respectively. elsevierpure.comelsevierpure.com

Semi-empirical methods, like PM3, have been shown to be effective in simulating the optical properties of pyrazolo-quinoline derivatives, with good correlation to experimental data. science.gov These methods offer a computationally less expensive alternative for larger molecular systems while still providing valuable qualitative insights into electronic properties and molecular structures.

Analysis of Frontier Molecular Orbital (FMO) Energies (HOMO-LUMO Gaps) and Charge Distribution

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and kinetic stability of quinoline derivatives. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are key descriptors of molecular stability. rsc.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. rsc.org

For various substituted quinolines, the HOMO and LUMO energy levels have been calculated to understand their electronic and optical properties. rsc.orgrsc.org In studies of 4-fluorophenyl substituted tris(8-hydroxyquinoline)aluminum(III) complexes, it was observed that aryl substituents significantly contribute to the frontier molecular orbitals, leading to a decrease in the LUMO energy and a slight increase in the HOMO energy. elsevierpure.comelsevierpure.com The distribution of charge density in the HOMO and LUMO orbitals indicates the regions of the molecule that are likely to act as electron donors and acceptors, respectively. rsc.org

The molecular electrostatic potential (MEP) surface is another tool used to analyze charge distribution, providing a visual representation of the electrophilic and nucleophilic sites of a molecule. arabjchem.org

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Quinolin-8-ol | DFT/B3LYP | -5.98 | -1.63 | 4.35 |

| 5-(4-fluorophenyl)quinolin-8-ol Aluminum Complex (AlQF) | DFT/B3LYP/6-31G(d) | -5.45 | -2.11 | 3.34 |

| 5,7-bis(4-fluorophenyl)quinolin-8-ol Aluminum Complex (AlQF2) | DFT/B3LYP/6-31G(d) | -5.38 | -2.23 | 3.15 |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful approach for elucidating the mechanisms of chemical reactions involving quinoline derivatives. By simulating reaction pathways, researchers can gain a deeper understanding of the underlying processes that govern chemical transformations.

Transition State Analysis and Reaction Energy Profiles

The analysis of transition states and the calculation of reaction energy profiles are crucial for understanding reaction mechanisms. DFT calculations can be used to locate transition structures and compute the activation energies for various reaction pathways. nih.gov For example, in the reaction of hydroxyl radicals with quinoline, the energy surface was computationally analyzed, revealing that the formation of OH adducts proceeds through exothermic processes. nih.gov

Mechanistic studies on the functionalization of quinoline N-oxides have also benefited from computational analysis. For instance, the mechanism of iron-catalyzed C-2 alkenylation of quinoline has been proposed based on both experimental and computational studies. rsc.org Similarly, DFT calculations have been employed to support proposed mechanisms in rhodium-catalyzed C-8 arylation of quinolines. rsc.org

Influence of Implicit and Explicit Solvent Models on Reaction Energetics

The solvent environment can have a significant impact on reaction energetics. Computational models can account for solvent effects through both implicit and explicit models. The Conductor-like Polarizable Continuum Model (CPCM) is an implicit solvent model that has been used to study the effect of solvation on the activation barriers of reactions involving quinoline. nih.gov For the attack of a hydroxyl radical on quinoline, the CPCM model showed that solvation lowers the activation barriers, making the attack at most carbon atoms effectively barrierless in solution. nih.gov

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions. For instance, a specific solvation approach corroborated the findings from implicit models regarding the attack of a hydroxyl radical at the C2 position of quinoline. nih.gov The choice of solvent model is critical for accurately predicting reaction outcomes in solution.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. For a compound like this compound, MD simulations can reveal its conformational landscape—the range of three-dimensional shapes the molecule can adopt—and how it interacts with its environment, such as a solvent or a biological receptor.

While specific MD simulation studies on this compound are not prevalent in publicly available literature, the methodology is widely applied to other quinoline derivatives to explore their dynamic properties and interaction mechanisms. mdpi.comnih.gov For instance, MD simulations performed on quinoline derivatives designed as potential protease inhibitors have been used to analyze conformational stability, residue flexibility, compactness, and hydrogen bonding within a protein's active site. nih.gov These simulations typically run for nanoseconds to provide insights into how the ligand (the quinoline derivative) and the protein adapt to each other. mdpi.com

A typical MD simulation study for this compound would involve the following steps:

System Setup : The 3D structure of the molecule is placed in a simulation box, often filled with a solvent like water to mimic physiological conditions. The system is neutralized by adding ions.

Force Field Application : A force field (e.g., AMBER, GAFF2) is chosen to define the potential energy of the system. frontiersin.org This set of equations and parameters describes the interactions between atoms, including bonds, angles, and non-bonded interactions.

Simulation : The simulation proceeds by calculating the forces on each atom and solving Newton's equations of motion, tracking the trajectory of each atom over time.

Analysis : The resulting trajectory is analyzed to understand various properties like conformational stability (measured by Root Mean Square Deviation, RMSD), residue flexibility (Root Mean Square Fluctuation, RMSF), and the Solvent Accessible Surface Area (SASA). nih.gov

By analyzing the trajectory, researchers can identify the most stable conformations of this compound and the energy barriers between them. This information is crucial for understanding how the molecule's shape might influence its physical properties and biological activity. For example, the orientation of the cyclopropyl (B3062369) and bromo substituents relative to the quinoline core can be tracked to understand their flexibility and preferred spatial arrangements.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical expressions that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. dergipark.org.tr These in-silico techniques are fundamental in medicinal chemistry and materials science for designing new molecules with desired characteristics, thereby reducing the time and cost associated with experimental synthesis and testing. nih.govmdpi.com The primary goal of QSAR is to develop statistically robust models that can predict the properties of novel compounds based on their molecular descriptors. dergipark.org.truniroma1.it

The development of a reliable QSAR/QSPR model is a critical process that involves several key steps, from data curation to rigorous validation. uniroma1.itnih.gov

Model Development: The process begins with a dataset of molecules with known activities or properties. For quinoline derivatives, this could be a series of compounds tested for their anticancer, antimalarial, or antimicrobial effects. mdpi.comnih.gov The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on unseen data. mdpi.comuniroma1.it Various machine learning and statistical methods are employed to establish the relationship between molecular descriptors and the target property. These methods can range from linear techniques like Multiple Linear Regression (MLR) to more complex non-linear approaches such as Artificial Neural Networks (ANN) and Gradient Boosting. nih.govresearchgate.net

Model Validation: Validation is essential to ensure a model is robust, stable, and has predictive capability. nih.govbasicmedicalkey.com It is performed through two primary strategies:

Internal Validation : This process uses only the training set to assess the model's stability. basicmedicalkey.com The most common technique is cross-validation, particularly the Leave-One-Out (LOO) method, which systematically removes one compound, rebuilds the model with the remaining data, and predicts the activity of the removed compound. uniroma1.it The resulting cross-validated correlation coefficient (q²) is a key metric; a q² value greater than 0.5 is generally considered indicative of a robust model. uniroma1.it

External Validation : This is a more stringent test of the model's predictive power, where the model built using the training set is used to predict the activities of the compounds in the external test set. nih.govbasicmedicalkey.com The predictive ability is often measured by the correlation coefficient (R²_test) between the predicted and observed activities for the test set. An R²_test value greater than 0.6 is often required for a model to be considered predictive. mdpi.comuniroma1.it

Several statistical metrics are used to evaluate the performance of QSAR models. nih.govnih.gov

| Metric | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variables (descriptors). | > 0.6 |

| q² (Cross-validated R²) | A measure of the model's internal predictive ability, calculated using cross-validation. | > 0.5 |

| R²_test (Predictive R²) | The R² value for the external test set, indicating the model's ability to predict new data. | > 0.6 |

| RMSE (Root Mean Square Error) | Measures the differences between values predicted by a model and the values observed. | Lower values are better. |

Molecular descriptors are numerical values that characterize the properties of a molecule. dergipark.org.tr They can be classified into several categories, including constitutional, topological, geometric (3D), and quantum-chemical descriptors. The selection of relevant descriptors is a crucial step in QSAR modeling, as they form the basis for correlating a molecule's structure with its activity. nih.gov

For quinoline derivatives, a wide range of descriptors has been found to be important for predicting various biological activities. dergipark.org.trnih.gov

Electronic Descriptors : These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular polarizability. dergipark.org.trresearchgate.net These are often calculated using Density Functional Theory (DFT) methods. dergipark.org.tr For instance, ionization potential and electron affinity are directly related to the molecule's ability to participate in electron transfer processes. nih.gov

Hydrophobic Descriptors : The octanol-water partition coefficient (logP) is a key descriptor that measures a molecule's lipophilicity. frontiersin.orgdergipark.org.tr This property is critical for drug absorption and distribution, as it influences how a molecule crosses biological membranes.

Steric/Topological Descriptors : These descriptors relate to the size and shape of the molecule. Examples include molecular volume, molar refractivity (MR), and various topological indices that describe molecular branching and connectivity. dergipark.org.trmdpi.com Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are 3D-QSAR techniques that use steric and electrostatic field descriptors to model activity. nih.govmdpi.com

Thermodynamic Descriptors : Properties like entropy and heat capacity can also be used as descriptors in QSPR models. dergipark.org.tr

| Descriptor Type | Example Descriptors | Relevance to Quinoline Derivatives |

| Electronic | HOMO/LUMO energies, Dipole Moment, Ionization Potential | Govern reactivity and interaction with biological targets. dergipark.org.trnih.gov |

| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Influences bioavailability and membrane permeability. frontiersin.orgdergipark.org.tr |

| Steric/3D | Molar Refractivity (MR), Molecular Volume, CoMFA/CoMSIA fields | Define the size, shape, and electrostatic interactions required for binding to a receptor. dergipark.org.trnih.gov |

| Topological | Connectivity Indices | Describe molecular structure and branching, which can affect activity. mdpi.com |

This table provides examples of key molecular descriptors used in QSAR studies of quinoline derivatives. frontiersin.orgdergipark.org.trnih.govmdpi.comnih.gov

QSAR models provide a direct link between a molecule's structural features and its predicted properties. By analyzing the developed models and the descriptors involved, researchers can deduce which structural modifications are likely to enhance or diminish a desired property. nih.gov

For quinoline derivatives, studies have shown clear correlations:

Influence of Substituents : The nature and position of substituent groups on the quinoline ring are paramount. nih.gov For example, in studies of quinoline derivatives as anticancer agents, 3D-QSAR contour maps have revealed that bulky, electropositive substituents in certain positions might enhance activity, while electronegative groups in other areas could be detrimental. mdpi.comnih.gov The presence of specific functional groups like –OH, –NH₂, or halogens can significantly alter electronic properties and hydrogen bonding capabilities. nih.gov

Electronic Effects : The distribution of electron density, captured by descriptors like molecular electrostatic potential (MEP) maps, can predict sites of electrophilic and nucleophilic attack. researchgate.net For a compound like this compound, the electron-withdrawing bromine atom and the unique electronic nature of the cyclopropyl group would create a distinct electronic profile on the quinoline core, influencing its interactions with biological targets.

The ultimate value of QSAR/QSPR modeling lies in its predictive power, allowing for the rational design of new compounds like this compound with optimized properties before undertaking expensive and time-consuming laboratory synthesis. mdpi.comdergipark.org.tr

Chemical Transformations and Reactivity of 5 Bromo 8 Cyclopropylquinoline

Reactions Involving the Bromine Moiety at C5

The bromine atom at the C5 position of the quinoline (B57606) ring is a versatile handle for various chemical modifications, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions for Advanced Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of 5-Bromo-8-cyclopropylquinoline, these reactions enable the introduction of a wide array of substituents at the C5 position, leading to the synthesis of complex molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This method is widely used for creating biaryl structures. The reaction of this compound with various arylboronic acids would yield 5-aryl-8-cyclopropylquinolines. The general conditions for Suzuki-Miyaura coupling often involve catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ and bases such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ in solvents like toluene, dioxane, or DMF/water mixtures. uwindsor.ca

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond at the vinylic position. This reaction is catalyzed by palladium complexes and typically requires a base to neutralize the HBr formed during the reaction. Applying the Heck reaction to this compound with various alkenes would lead to the formation of 5-alkenyl-8-cyclopropylquinolines.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The Sonogashira coupling of this compound would produce 5-alkynyl-8-cyclopropylquinolines, which are valuable intermediates for further transformations.

A representative table of conditions for these reactions is provided below:

| Reaction | Catalyst | Base | Solvent | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 5-Aryl-8-cyclopropylquinolines |

| Heck | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | DMF, Acetonitrile | 5-Alkenyl-8-cyclopropylquinolines |

| Sonogashira | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | THF, Toluene | 5-Alkynyl-8-cyclopropylquinolines |

Nucleophilic Aromatic Substitution Reactions

While less common for unactivated aryl halides, nucleophilic aromatic substitution (SNAᵣ) can occur under specific conditions, particularly with strong nucleophiles or through copper-catalyzed processes. nih.govyoutube.com For this compound, reactions with nucleophiles like alkoxides, thiolates, or amines could potentially replace the bromine atom. The presence of the quinoline nitrogen can influence the reactivity of the C5 position towards nucleophilic attack. researchgate.netnih.gov

Reductive Transformations of Aryl Halides

The bromine atom at C5 can be removed through various reductive methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) can lead to the formation of 8-cyclopropylquinoline (B11720828). Another approach involves metal-ammonia reductions, such as the Birch reduction, although this might also affect the quinoline ring system.

Reactions Involving the Cyclopropyl (B3062369) Moiety at C8

The cyclopropyl group at the C8 position is known for its unique reactivity, primarily involving ring-opening reactions due to its inherent ring strain. beilstein-journals.org

Ring-Opening Reactions and Subsequent Rearrangements Leading to Novel Heterocycles

The high strain energy of the cyclopropane (B1198618) ring makes it susceptible to cleavage under various conditions, including reactions with transition metals. organic-chemistry.org Palladium-catalyzed reactions, for instance, can induce the ring-opening of cyclopropyl groups, leading to the formation of new carbocyclic or heterocyclic structures. rsc.orgrsc.org In the case of 8-cyclopropylquinoline derivatives, such reactions could lead to the formation of annulated quinoline systems or other rearranged products. The specific outcome would depend on the reaction conditions and the presence of other functional groups. core.ac.uk

Functionalization of the Cyclopropane Ring System

Direct functionalization of the cyclopropane ring without ring-opening is also a possibility. nih.gov This can involve C-H activation methodologies, allowing for the introduction of new substituents directly onto the three-membered ring. nih.gov Such transformations would provide access to a range of novel 8-(functionalized cyclopropyl)quinoline derivatives, expanding the molecular diversity accessible from this scaffold.

Role of the Cyclopropyl Group as a Stereochemical Control Element or Conformational Modulator

The cyclopropyl group at the C8 position of the quinoline ring is not merely a simple alkyl substituent; its unique stereoelectronic properties play a significant role in modulating the molecule's conformation and reactivity. The C-C bonds of the cyclopropane ring possess a high degree of p-character, allowing them to interact with adjacent π-systems in a manner analogous to a carbon-carbon double bond. stackexchange.com This interaction is highly dependent on the relative orientation of the cyclopropyl ring and the aromatic quinoline system.

For optimal conjugation, a "bisected" conformation is typically favored, where the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring. This alignment allows for the overlap of the Walsh orbitals of the cyclopropane with the p-orbitals of the quinoline ring. This conformational preference can influence the steric environment around the peri positions (C7 and the nitrogen at position 1), potentially directing the approach of reagents in substitution or coordination reactions.

Table 1: Stereoelectronic Properties of the Cyclopropyl Group

| Property | Description | Implication for this compound |

| Walsh Orbitals | The strained C-C bonds have significant p-character, behaving similarly to a π-bond. | Allows for electronic conjugation with the quinoline π-system, influencing electron density. stackexchange.com |

| Conformational Preference | A "bisected" geometry is favored for maximal orbital overlap with an adjacent π-system. | Influences the steric environment near the C7 and N1 positions and modulates the electronic properties of the benzene (B151609) ring. |

| σ-Donation | The cyclopropyl group can act as a σ-electron donor. | Activates the benzene ring towards electrophilic substitution, reinforcing the directing effects for electrophilic attack. |

| Stereochemical Influence | The rigid, defined geometry of the group can direct incoming reagents. | May provide a degree of facial selectivity in reactions involving the peri-positions of the quinoline core. |

Reactivity of the Quinoline Core

Electrophilic and Nucleophilic Substitutions on the Quinoline Ring

The quinoline ring system exhibits a distinct dichotomy in its reactivity towards substitution reactions. The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack. Conversely, the benzene ring remains relatively electron-rich and is the site for electrophilic substitution.

Electrophilic Aromatic Substitution: Electrophilic attack on the quinoline nucleus occurs preferentially on the carbocyclic (benzene) ring at positions C5 and C8. This is because the intermediates formed by attack at these positions are more stable, as the aromatic sextet of the pyridine ring can be preserved in the resonance structures. In this compound, the C8 position is already occupied. The cyclopropyl group is an activating, ortho-, para-directing group, while the bromo group at C5 is a deactivating, yet ortho-, para-directing substituent. Therefore, further electrophilic substitution would be directed primarily to the C7 position (ortho to the cyclopropyl group) and the C6 position (ortho to the bromo group and meta to the cyclopropyl group), with the outcome depending on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution: Nucleophilic substitution (SNAr) on the quinoline core typically requires a good leaving group at the electron-poor C2 or C4 positions. The bromo group at the C5 position is on the carbocyclic ring and is thus considerably less reactive towards traditional SNAr reactions. However, substitution can be achieved under forcing conditions or if the ring is further activated. For instance, the introduction of a strongly electron-withdrawing group, such as a nitro group, onto the quinoline scaffold has been shown to activate a bromo group at other positions for SNAr with nucleophiles like piperazine (B1678402) or morpholine. stackexchange.com

Table 2: Predicted Regioselectivity of Substitutions on this compound

| Reaction Type | Position(s) of Attack | Rationale |

| Electrophilic Substitution | C7, C6 | The benzene ring is activated over the pyridine ring. The C8-cyclopropyl group directs ortho (C7), and the C5-bromo group directs ortho (C6). |

| Nucleophilic Substitution | C5 | Requires harsh conditions or further activation of the ring system as the C5 position is not electronically predisposed to attack. |

Reduction and Oxidation Reactions of the Nitrogen Heterocycle

Reduction: The nitrogen-containing heterocyclic ring of quinoline is more susceptible to reduction than the carbocyclic benzene ring. Catalytic hydrogenation of quinoline derivatives selectively yields 1,2,3,4-tetrahydroquinolines. sioc-journal.cn A critical consideration for this compound is the potential for hydrodehalogenation—the reductive cleavage of the carbon-bromine bond. However, studies have shown that specific catalyst systems can selectively hydrogenate the pyridine ring while preserving the C-Br bond. Molybdenum sulfide (B99878) (MoS₂) and Rhenium sulfide (Re₂S₇) catalysts have demonstrated high yields for the hydrogenation of 5-bromoquinoline (B189535) and 8-bromoquinoline (B100496) to their corresponding tetrahydroquinoline derivatives with minimal dehalogenation. rsc.orgdigitellinc.com

Table 3: Selective Reduction of Bromoquinolines

| Substrate | Catalyst | Product | Yield | Reference |

| 5-Bromoquinoline | MoS₂ | 5-Bromo-1,2,3,4-tetrahydroquinoline | >94% | rsc.org |

| 8-Bromoquinoline | MoS₂ | 8-Bromo-1,2,3,4-tetrahydroquinoline | >94% | rsc.org |

| 8-Bromoquinoline | Re₂S₇/C | 8-Bromo-1,2,3,4-tetrahydroquinoline | ~50% | digitellinc.com |

Oxidation: The quinoline nitrogen is a site for oxidation, typically forming a quinoline N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting N-oxides are valuable synthetic intermediates. The N-oxide functionality activates the C2 and C4 positions for both nucleophilic substitution and other functionalizations. For example, quinoline N-oxides can react with various reagents to achieve deoxygenative C2-heteroarylation or C2-amination, providing a pathway to further elaborate the quinoline scaffold. researchgate.netbeilstein-journals.org

Annulation and Cycloaddition Reactions Involving the Quinoline System

While many annulation reactions like the Friedländer or Skraup syntheses are used to construct the quinoline ring itself, the pre-formed quinoline system can also participate in reactions that build additional rings. nih.govnih.gov

Annulation Reactions: Annulation reactions can be performed on the quinoline core to create more complex, fused polycyclic systems. A notable example is the Ytterbium(III)-catalyzed [3+2] annulation of quinoline with donor-acceptor cyclopropanes. This reaction dearomatizes the pyridine ring portion of the molecule to construct a new five-membered nitrogen-containing ring, leading to an indolizidine skeleton. researchgate.net

Cycloaddition Reactions: The quinoline ring, despite its aromaticity, can engage in cycloaddition reactions, particularly those that involve the dearomatization of the pyridine ring.

[4+2] Cycloadditions (Diels-Alder type): While the aromatic quinoline is generally a poor diene, aza-Diels-Alder reactions (often Povarov reactions) are common for synthesizing tetrahydroquinolines from imine precursors. acs.org More relevant to the reactivity of the quinoline system itself are photochemical dearomative [4+2] cycloadditions with alkenes, which can yield complex three-dimensional structures. sigmaaldrich.com

[3+2] Cycloadditions: As mentioned under annulation, quinoline can act as a 2π component in [3+2] cycloadditions with 1,3-dipoles, such as those generated from aminocyclopropanes, to yield fused heterocyclic systems. researchgate.net

These reactions highlight the versatility of the quinoline system, which can be manipulated to either build upon its aromatic framework or to use the disruption of that aromaticity as a driving force for constructing new, complex molecular architectures.

Structure Activity Relationship Sar of Brominated and Cyclopropylated Quinolines

Impact of Bromine Substitution at C5 on Molecular Recognition and Ligand-Receptor Interactions (Theoretical Perspectives)

The introduction of a bromine atom at the C5 position of the quinoline (B57606) ring is predicted to have a significant impact on its molecular recognition and ligand-receptor interactions through several key mechanisms:

Steric and Hydrophobic Contributions: The bromine atom is considerably larger than a hydrogen atom, introducing steric bulk at the C5 position. This can either facilitate or hinder binding to a biological target, depending on the topology of the receptor's binding pocket. A larger substituent may create more favorable van der Waals contacts or, conversely, cause steric clashes. Furthermore, the bromine atom significantly increases the lipophilicity (hydrophobicity) of the molecule. This enhanced hydrophobicity can improve membrane permeability and promote interactions with hydrophobic pockets within a receptor.

Halogen Bonding: A less commonly considered but potentially crucial interaction is halogen bonding. The bromine atom on the 5-Bromo-8-cyclopropylquinoline has a region of positive electrostatic potential on its outermost surface (the σ-hole), which can act as a Lewis acid and form a non-covalent bond with a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a receptor. This type of interaction is increasingly recognized as a significant contributor to ligand-receptor binding affinity and specificity.

A comparative look at related structures underscores the importance of the C5-position. For instance, studies on brominated quinolines have shown that substitutions at the C5 and C7 positions can lead to significant antiproliferative effects against various cancer cell lines.

Influence of the Cyclopropyl (B3062369) Group at C8 on Molecular Conformation and Interfacial Interactions

The cyclopropyl group at the C8 position introduces unique conformational and electronic properties:

Electronic Character: The cyclopropyl group has a unique electronic character, behaving in some respects like a double bond. It can donate π-electrons to an adjacent aromatic system through conjugation. echemi.com This electron-donating nature can influence the electronic properties of the quinoline ring, counteracting to some extent the electron-withdrawing effect of the bromine at C5. The ability of the cyclopropyl group to participate in conjugation can also stabilize transition states in certain reactions and influence the molecule's interaction with electron-deficient regions of a receptor.

The table below summarizes the key physicochemical properties of bromine and cyclopropyl substituents.

| Substituent | Electronic Effect | Steric Effect | Hydrophobicity (LogP contribution) |

| Bromine | Inductive: -I (withdrawing), Resonance: +R (donating) | Moderate to high bulk | ~ +0.86 |

| Cyclopropyl | Weakly electron-donating, can conjugate | Moderate bulk, rigid | ~ +1.17 |

Synergistic Effects of Bromine and Cyclopropyl Substituents on Overall Molecular Features

The combination of a bromine atom at C5 and a cyclopropyl group at C8 is likely to produce synergistic or additive effects on the molecule's properties. The electron-withdrawing nature of the bromine and the electron-donating character of the cyclopropyl group create a "push-pull" electronic dynamic across the quinoline ring. This can lead to a unique distribution of electron density and a specific dipole moment for the molecule, which may be critical for its recognition by a particular biological target.

The combined increase in lipophilicity from both substituents will significantly influence the molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The steric bulk of both groups in adjacent positions on the carbocyclic ring of the quinoline system will define a specific three-dimensional shape that will be a primary determinant of its binding selectivity.

Correlation between Structural Features and Predicted Biological Activity (Theoretical Frameworks)

While experimental data on the biological activity of this compound is not available, theoretical frameworks can be used to predict its potential.

To predict the biological activity of this compound, one could employ computational methods such as molecular docking. nih.govnih.gov This would involve identifying potential biological targets for which other quinoline derivatives have shown activity and then modeling the binding of this compound to the active site of these targets. Such models would allow for the visualization of potential interactions, such as hydrogen bonds, hydrophobic interactions, and the aforementioned halogen bonds, and provide a quantitative estimate of the binding affinity. The specific arrangement of the C5-bromo and C8-cyclopropyl groups would be critical in determining the optimal binding pose.

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. researchgate.net By analyzing the structures of known active quinoline derivatives, a pharmacophore model can be generated. For this compound, the key pharmacophoric features would likely include:

A hydrogen bond acceptor (the quinoline nitrogen).

An aromatic ring system for π-stacking interactions.

A halogen bonding donor (the C5-bromine).

A hydrophobic feature (the C8-cyclopropyl group).

The spatial relationship between these features, dictated by the rigid quinoline scaffold, would be critical for its predicted activity. The specific locations of the bromo and cyclopropyl groups would be mapped onto this pharmacophore to assess the potential for a good fit.

As previously discussed, hydrophobicity is a key factor in molecular interactions. The significant hydrophobicity imparted by both the bromine and cyclopropyl substituents suggests that this compound would likely favor binding to targets with well-defined hydrophobic pockets. Quantitative Structure-Activity Relationship (QSAR) studies on related heterocyclic compounds have frequently identified hydrophobicity (often expressed as logP) as a critical descriptor for predicting biological activity. researchgate.netmdpi.comaimspress.commdpi.com

Applications of 5 Bromo 8 Cyclopropylquinoline in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The utility of 5-Bromo-8-cyclopropylquinoline as a key synthetic intermediate lies in the strategic placement of its substituents. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the quinoline (B57606) core. The cyclopropyl (B3062369) group at the 8-position, while generally more stable, can influence the electronic properties and conformation of the molecule and its derivatives.

Although specific examples of complex natural products or flagship pharmaceutical compounds synthesized directly from this compound are not prominently reported, its potential can be inferred from the synthetic utility of similarly substituted quinolines. For instance, bromo-substituted quinolines are frequently employed in the synthesis of compounds with potential biological activities. The C-Br bond allows for the introduction of aryl, alkyl, and alkynyl groups, which are crucial for building the carbon skeleton of intricate molecules.

Table 1: Potential Cross-Coupling Reactions for the Elaboration of this compound

| Reaction Type | Reactant | Catalyst/Reagents | Potential Product Structure |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | 8-Cyclopropyl-5-arylquinoline |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, Base | 5-Alkynyl-8-cyclopropylquinoline |

| Heck Coupling | Alkene | Pd catalyst, Base | 5-Alkenyl-8-cyclopropylquinoline |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | 5-Amino-8-cyclopropylquinoline |

Derivatization to Access Diverse Heterocyclic Scaffolds and Chemical Libraries

The this compound scaffold is an excellent starting point for generating libraries of diverse heterocyclic compounds. The reactivity of the bromine atom allows for a multitude of chemical transformations, leading to a wide array of derivatives. These derivatization strategies are a cornerstone of combinatorial chemistry and high-throughput screening, enabling the rapid generation of new chemical entities for biological evaluation.

For example, the bromo-substituent can be converted to other functional groups, such as amino, hydroxyl, or cyano groups, which can then undergo further reactions to build new heterocyclic rings onto the quinoline core. Nucleophilic aromatic substitution (SNAAr) reactions, although less common for bromoarenes unless activated, could potentially be employed under specific conditions. More commonly, the bromine atom can be transformed via lithium-halogen exchange to generate a potent nucleophile, which can then react with various electrophiles.

Table 2: Examples of Heterocyclic Scaffolds Potentially Derived from this compound

| Starting Material | Reagents | Intermediate | Resulting Heterocyclic Scaffold |

| This compound | 1. n-BuLi2. DMF | 8-Cyclopropylquinoline-5-carbaldehyde | Fused pyrimidines, imidazoles, etc. |

| This compound | NaN3, CuI, L-proline | 5-Azido-8-cyclopropylquinoline | Triazoles (via click chemistry) |

| This compound | Bis(pinacolato)diboron, Pd catalyst | 8-Cyclopropylquinoline-5-boronic ester | Further functionalized quinolines via Suzuki coupling |

Utilization in the Preparation of Advanced Pharmaceutical Building Blocks

Quinolines are a privileged scaffold in medicinal chemistry, with numerous approved drugs containing this heterocyclic motif. The specific substitution pattern of this compound makes it an attractive precursor for advanced pharmaceutical building blocks. The cyclopropyl group is a known bioisostere for larger alkyl groups or a phenyl ring, often leading to improved metabolic stability and binding affinity. The bromine atom provides a site for introducing pharmacophoric features necessary for biological activity.

While direct evidence of this compound being used in the synthesis of specific drug candidates is limited in the available literature, the broader class of functionalized quinolines is extensively used. For instance, quinoline derivatives are central to antimalarial drugs (e.g., chloroquine), antibiotics (fluoroquinolones), and kinase inhibitors used in cancer therapy. The synthesis of novel analogs of these drugs could potentially start from a versatile intermediate like this compound.

Table 3: Potential Pharmaceutical Scaffolds Accessible from this compound

| Target Class | Key Synthetic Transformation | Potential Building Block |

| Kinase Inhibitors | Suzuki or Stille coupling to introduce complex aromatic systems | 5-Aryl-8-cyclopropylquinolines |

| GPCR Ligands | Buchwald-Hartwig amination to introduce amine functionalities | N-Aryl/alkyl-8-cyclopropylquinolin-5-amines |

| Antiviral Agents | Click chemistry with the corresponding azide (B81097) derivative | 5-(Triazolyl)-8-cyclopropylquinolines |

Development of Novel Materials and Specialized Probes (e.g., Fluorescent Probes)

The quinoline ring system is known for its photophysical properties, and many quinoline derivatives are fluorescent. This property makes them valuable in the development of novel materials, such as organic light-emitting diodes (OLEDs), and as specialized probes for detecting ions and biomolecules. The substituents at the 5- and 8-positions can significantly modulate the fluorescence quantum yield, emission wavelength, and sensitivity to the local environment.

The development of fluorescent probes based on this compound would likely involve the substitution of the bromine atom with a fluorogenic or chelating group. For example, replacing the bromine with a group capable of photoinduced electron transfer (PET) that is quenched upon binding to a target analyte is a common strategy in probe design. The cyclopropyl group could also play a role in fine-tuning the electronic and steric properties of the resulting probe.

Table 4: Hypothetical Design of a Fluorescent Probe from this compound

| Probe Component | Function | Potential Chemical Moiety |

| Fluorophore | Emits light upon excitation | 8-Cyclopropylquinoline (B11720828) core |

| Recognition Site | Binds to the target analyte | A chelating group introduced at the 5-position (e.g., via Suzuki coupling) |

| Linker | Connects the fluorophore and recognition site | Direct bond or short chain |

While the specific application of this compound in these advanced areas is yet to be widely reported, its chemical structure holds considerable promise for future research and development in organic synthesis, medicinal chemistry, and materials science.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes for Scalable Production

The development of environmentally benign and efficient synthetic methods is paramount for the large-scale production of 5-bromo-8-cyclopropylquinoline. Traditional multi-step syntheses often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste, limiting their industrial applicability. Future research should prioritize the development of more sustainable and atom-economical routes.

Key areas of focus include:

Catalytic C-H Activation/Functionalization: Direct C-H activation of the quinoline (B57606) core or a suitable precursor would represent a highly atom-economical approach, minimizing the need for pre-functionalized starting materials.

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly reduce solvent usage, energy consumption, and purification steps.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters, making them an attractive platform for the synthesis of this compound.

Use of Greener Solvents and Catalysts: Investigating the use of renewable solvents, water-based reaction media, and recyclable catalysts can substantially improve the environmental footprint of the synthesis.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Advanced Mechanistic Studies Utilizing State-of-the-Art Spectroscopic and Computational Techniques

A deep understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for process optimization and the discovery of new transformations. While classical mechanistic studies provide valuable insights, the application of advanced techniques can offer unprecedented detail.

Future mechanistic investigations should leverage:

In-situ Spectroscopic Monitoring: Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance) can provide real-time data on the concentration of reactants, intermediates, and products, offering a dynamic view of the reaction progress.

Kinetic Isotope Effect (KIE) Studies: KIE experiments can help to elucidate the rate-determining step and the nature of bond-breaking and bond-forming events in the transition state.

Advanced Mass Spectrometry: Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be used to detect and characterize transient intermediates and byproducts, providing critical clues about the reaction pathway.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. nih.gov

Enhanced Integration of Computational and Experimental Approaches for Rational Molecular Design

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for the rational design of novel quinoline derivatives with tailored properties. rsc.orgnih.gov By predicting the physicochemical and biological properties of virtual compounds, computational approaches can guide synthetic efforts towards the most promising candidates, thereby saving time and resources. nih.govnih.gov

Key aspects of an integrated approach include:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: These models can correlate the structural features of quinoline derivatives with their biological activity or physical properties, enabling the prediction of activity for newly designed molecules. researchgate.net

Molecular Docking and Dynamics Simulations: For applications in medicinal chemistry, molecular docking can predict the binding mode and affinity of this compound derivatives to a biological target. nih.govnih.govmdpi.com Molecular dynamics simulations can then be used to assess the stability of the ligand-protein complex over time. nih.gov

Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold can be computationally screened against a target of interest to identify potential hits for subsequent synthesis and experimental validation. frontiersin.org

Table 2: Computational Tools for Rational Molecular Design

| Computational Tool | Application |

|---|---|

| QSAR/QSPR | Prediction of biological activity and physical properties. researchgate.net |

| Molecular Docking | Prediction of ligand-protein binding modes and affinities. mdpi.com |

| Molecular Dynamics | Assessment of the stability of molecular complexes. nih.gov |

Exploration of Novel Reactivity Modes for Expanded Functionalization Opportunities

The bromine atom at the 5-position and the cyclopropyl (B3062369) group at the 8-position of this compound offer distinct opportunities for further functionalization. Exploring novel reactivity modes at these and other positions on the quinoline ring can lead to a diverse array of new derivatives with unique properties.

Future research in this area should explore:

Cross-Coupling Reactions: While standard cross-coupling reactions are well-established, the exploration of novel catalytic systems and coupling partners can expand the scope of accessible derivatives.

Photoredox Catalysis: Light-mediated reactions can enable transformations that are difficult to achieve under thermal conditions, opening up new avenues for the functionalization of the quinoline core.

Cyclopropyl Ring-Opening Reactions: The strained cyclopropyl ring can undergo selective ring-opening reactions to introduce new functional groups and create more complex molecular architectures.

Directed C-H Functionalization: Utilizing the existing substituents to direct the functionalization of other C-H bonds on the quinoline ring can provide a powerful strategy for regioselective modification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.